molecular formula C14H17F3N2O2 B2701861 tert-Butyl 5-(trifluoromethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate CAS No. 2366994-11-6

tert-Butyl 5-(trifluoromethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Cat. No. B2701861
M. Wt: 302.297
InChI Key: GIPQCBXAGCRFBT-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 5-(trifluoromethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate” appears to be a complex organic molecule. It contains a naphthyridine core, which is a type of nitrogen-containing heterocycle. The “5-(trifluoromethyl)” indicates the presence of a trifluoromethyl group attached to the 5th position of the naphthyridine ring. The “tert-Butyl … carboxylate” part suggests the presence of a carboxylate ester functional group, where the esterifying group is a tert-butyl group.



Synthesis Analysis

Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. However, the synthesis would likely involve the formation of the naphthyridine core, followed by the introduction of the trifluoromethyl group and the tert-butyl ester group.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the naphthyridine ring system, which is a bicyclic structure containing two nitrogen atoms. The trifluoromethyl group would add electron-withdrawing character, and the tert-butyl ester group would likely add steric bulk to the molecule.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the exact chemical reactions this compound would undergo. However, the trifluoromethyl group might be susceptible to nucleophilic attack, and the ester group could potentially be hydrolyzed under acidic or basic conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group might increase the compound’s lipophilicity, and the ester group could potentially make the compound susceptible to hydrolysis.


Scientific Research Applications

Chemical Synthesis and Applications

Compounds containing tert-butyl and trifluoromethyl groups, such as tert-Butyl 5-(trifluoromethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate, are often utilized in organic synthesis and medicinal chemistry due to their unique chemical properties. These properties include stability under various conditions and the ability to influence the biological activity of pharmacological compounds. For example, the addition of tert-butyl and trifluoromethyl groups can enhance the lipophilicity and metabolic stability of pharmaceuticals, making them more effective in drug design (Bielański et al., 2003).

Environmental Science and Fate

The environmental fate of chemicals related to tert-Butyl 5-(trifluoromethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate, especially ethers and oxygenates like MTBE, has been extensively studied. Research shows that these compounds have a significant presence in the environment due to their use in fuels and industrial applications. Their degradation, mobility in water and soil, and potential for bioaccumulation are critical areas of study. For instance, MTBE, a related oxygenate, demonstrates moderate to high solubility in water, low sorption to soils, and is resistant to biodegradation under anaerobic conditions, posing challenges for removal from contaminated sites (Squillace et al., 1997).

Biological Effects and Toxicity

While the specific biological effects of tert-Butyl 5-(trifluoromethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate have not been extensively documented, studies on similar compounds, such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), reveal insights into the potential toxicological profiles of tert-butyl and trifluoromethyl derivatives. These compounds exhibit a range of biological activities, including antioxidant properties, and have been evaluated for their safety as food additives. The assessment of their genotoxicity, carcinogenicity, and other toxicological endpoints is critical for understanding their impact on human health and the environment (Williams et al., 1999).

Safety And Hazards

Without specific safety data, it’s difficult to provide detailed information on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing the compound to minimize risk.


Future Directions

The future directions for research on this compound would likely depend on its intended application. If it shows promising activity in a particular area (such as medicinal chemistry), future research might focus on optimizing its activity, studying its mechanism of action, or investigating its safety profile.


Please note that this is a general analysis based on the structure and functional groups present in the compound. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed. Always follow appropriate safety guidelines when handling chemicals.


properties

IUPAC Name

tert-butyl 5-(trifluoromethyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c1-13(2,3)21-12(20)19-8-4-5-9-10(14(15,16)17)6-7-18-11(9)19/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPQCBXAGCRFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C(C=CN=C21)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-(trifluoromethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

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